molecular formula C5H8N2OS B1598751 5,5-Dimethyl-2-sulfanylideneimidazolidin-4-one CAS No. 15998-93-3

5,5-Dimethyl-2-sulfanylideneimidazolidin-4-one

Cat. No. B1598751
CAS RN: 15998-93-3
M. Wt: 144.2 g/mol
InChI Key: QSAASNVWPNBKDI-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-sulfanylideneimidazolidin-4-one is a chemical compound with the molecular formula C5H8N2OS and a molecular weight of 144.2 g/mol . It is used in laboratory chemicals .

Scientific Research Applications

Fungicide Development

5,5-Dimethyl-2-sulfanylideneimidazolidin-4-one: has been studied for its potential as a novel fungicide . Researchers have synthesized and analyzed its structure, exploring its efficacy in controlling fungal growth. The compound’s ability to exist in multiple tautomeric and geometric forms adds to its versatility and potential effectiveness as a fungicide.

Crystallography

In the field of crystallography, this compound has been used to study crystal structures and molecular interactions . Its well-defined crystalline form allows scientists to understand the spatial arrangement of molecules, which is crucial for designing materials with specific properties.

Biochemistry Research

The compound’s unique chemical structure makes it a valuable tool in biochemistry research. It can be used to investigate enzyme reactions, protein folding, and other biochemical pathways . Its reactivity and stability under various conditions make it suitable for experimental studies.

Pharmacology

In pharmacology, 5,5-Dimethyl-2-sulfanylideneimidazolidin-4-one serves as a scaffold for developing therapeutic agents . Its derivatives are being explored for their medicinal properties, including potential antifungal applications.

Agriculture

The agricultural industry could benefit from this compound’s fungicidal properties. It could be developed into products that protect crops from fungal diseases, thereby improving yield and food security .

Material Science

Material scientists are interested in this compound for its potential use in creating new materials with desirable properties such as increased durability or specific reactivity . Its molecular structure could be the basis for designing advanced materials for various applications.

properties

IUPAC Name

5,5-dimethyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAASNVWPNBKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388234
Record name NSC100467
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-sulfanylideneimidazolidin-4-one

CAS RN

15998-93-3
Record name NSC138159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC100467
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC100467
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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